2-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, also known as Furotriazolopyrimidine (FTP), is a novel heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FTP has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects have been extensively studied.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Convenient Synthesis of Purine Analogues: The compound is utilized as a precursor in the synthesis of various fused heterocyclic ring systems, such as pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines, showcasing its versatility in creating novel derivatives with potential pharmaceutical applications (Mostafa & Nada, 2015).
Biological Activities and Applications
- Antagonistic Properties Against Adenosine A2a Receptor: As a metabolite of Preladenant, it has shown properties as an adenosine A2a receptor antagonist. This receptor is targeted in the treatment of Parkinson’s disease, highlighting the compound's therapeutic potential in neurological disorders (Rosse, 2013).
- HQSAR and Molecular Docking Studies: The compound, through its derivatives, has been studied for its antagonistic effects on adenosine A2A receptors using hologram quantitative structure-activity relationship (HQSAR) methodology and molecular docking. These studies provide insights into the molecular requirements for its activity, underscoring its significance in designing receptor-specific drugs (Muñoz-Gutiérrez, Caballero, & Morales-Bayuelo, 2016).
Synthesis and Development of New Compounds
- Regioselective Synthesis Under Microwave Irradiation: This compound has been involved in the regioselective synthesis of fused heterocycles such as pyrazolo[1,5-a]pyrimidine, showcasing the innovative methods employed in its derivative synthesis, which have implications for the development of new pharmaceuticals (Salem et al., 2015).
- Design and Synthesis as A2A and A3 Adenosine Receptors Antagonists: Its derivatives have been explored for their potential as A2A and A3 adenosine receptor antagonists, contributing to the understanding of the structural requirements for receptor affinity and selectivity, which is crucial for the development of targeted therapies (Baraldi et al., 2003).
Propiedades
IUPAC Name |
4-(furan-2-yl)-10-(2-methylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O/c1-11-5-2-3-6-13(11)23-16-12(9-19-23)17-20-15(14-7-4-8-24-14)21-22(17)10-18-16/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWKSQNSTUJKOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Furan-2-yl)-10-(2-methylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.